2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride
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Overview
Description
2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride typically involves the formation of the benzothiophene ring followed by the attachment of the pyrrolidine ring. One common method includes the aryne reaction with alkynyl sulfides to form the benzothiophene scaffold . The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then subjected to various reaction conditions to yield the final product. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzothiophene ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The benzothiophene moiety may also contribute to the compound’s biological activity by interacting with cellular membranes or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities and are studied for their biological activities.
Benzothiophene derivatives: Compounds such as sertaconazole and raloxifene are known for their pharmaceutical applications.
Uniqueness
2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride is unique due to the combination of the benzothiophene and pyrrolidine rings, which may confer distinct biological and chemical properties
Properties
CAS No. |
2742653-25-2 |
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Molecular Formula |
C12H14ClNS |
Molecular Weight |
239.8 |
Purity |
91 |
Origin of Product |
United States |
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